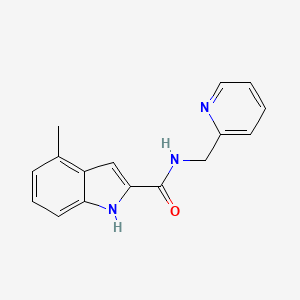![molecular formula C17H20N2O2 B7471006 [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone, also known as DFPM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of piperazine derivatives, which have been studied extensively for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the role of serotonin receptors in the brain. This compound has been shown to selectively activate the 5-HT1A receptor subtype, which has been implicated in the regulation of mood, anxiety, and stress.
Mecanismo De Acción
[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone acts as a selective agonist for the 5-HT1A receptor subtype, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the 5-HT1A receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects. This compound has been shown to produce these effects in animal models, suggesting that it may have therapeutic potential for the treatment of mood and anxiety disorders.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include the activation of the 5-HT1A receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone in lab experiments is its selectivity for the 5-HT1A receptor subtype. This allows researchers to study the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone and its potential therapeutic applications. One direction is to investigate the effects of this compound on other serotonin receptor subtypes, such as the 5-HT2A receptor, which has been implicated in the regulation of cognition and perception. Another direction is to study the effects of this compound in animal models of psychiatric disorders, such as depression and anxiety. Finally, there is a need to develop more potent analogs of this compound that may have greater therapeutic potential.
Conclusion
In conclusion, this compound is a unique compound that has been widely used in scientific research due to its selectivity for the 5-HT1A receptor subtype. This compound has been shown to produce a range of biochemical and physiological effects and may have potential therapeutic applications for the treatment of mood and anxiety disorders. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone involves the reaction of 2,3-dimethylphenylpiperazine with furan-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-4-3-5-16(14(13)2)18-7-9-19(10-8-18)17(20)15-6-11-21-12-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMAZCXXCNJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=COC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)







